2'-Hydroxy 3,4,5-trimethoxychalcone
Description
Overview of Chalcone (B49325) Scaffold in Chemical Biology
Chalcones represent a vital class of natural and synthetic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diphenyl-2-propen-1-one backbone. alliedacademies.org This scaffold, featuring an α,β-unsaturated ketone system, is a privileged structure in medicinal chemistry due to its wide array of biological activities. nih.govnih.govescholarship.org The reactivity of this system, particularly its ability to act as a Michael acceptor, is believed to be a key contributor to its pharmacological effects. researchgate.net Chalcones are precursors in the biosynthesis of flavonoids and are found in various edible plants. nih.govnih.gov Their structural simplicity and ease of synthesis, typically through the Claisen-Schmidt condensation of an acetophenone (B1666503) and a benzaldehyde (B42025), make them attractive targets for medicinal chemists. nih.govresearchgate.net The biological potential of chalcones is vast, with demonstrated activities including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. alliedacademies.orgnih.gov
Significance of Hydroxy and Methoxy (B1213986) Substituents in Chalcone Derivatives
The biological activity of chalcone derivatives is significantly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B). Hydroxyl (-OH) and methoxy (-OCH3) groups are particularly important in modulating the properties of these compounds. nih.gov
The presence of hydroxyl groups can enhance the antioxidant activity of chalcones. nih.gov Specifically, a 2'-hydroxy group on Ring A is crucial for certain biological effects, as it can form a hydrogen bond with the ketone moiety, thereby increasing the electrophilicity of the α,β-unsaturated system. researchgate.net This enhanced reactivity can lead to more potent anti-inflammatory effects. researchgate.net Free hydroxyl groups are often considered essential for increasing activities like antioxidant and antimicrobial effects. nih.gov
Conversely, methoxy groups can have a different impact. While they may decrease certain activities, such as antioxidant and antimicrobial properties, they can positively affect others, like antitumor activity. nih.gov The position of these methoxy groups is also critical. For instance, the presence of methoxy groups on Ring B has been shown to be a key determinant for some biological activities.
Historical Context of 2'-Hydroxy 3,4,5-trimethoxychalcone Research
Research into chalcones has a long history, stemming from their identification as natural products. The synthesis of various chalcone derivatives, including those with hydroxy and methoxy substitutions, has been a continuous area of investigation to explore their therapeutic potential. The Claisen-Schmidt condensation has been the cornerstone of chalcone synthesis for decades, allowing for the creation of a vast library of analogues for biological screening. nih.govresearchgate.net
Specific research into this compound and its close analogues has been driven by the desire to understand the structure-activity relationships (SAR) of chalcones. Early studies focused on the synthesis and basic characterization of these compounds. More recent research has delved into their specific biological activities, spurred by the broader understanding of the importance of the chalcone scaffold. For example, studies have explored the impact of the 3,4,5-trimethoxy substitution pattern on Ring B in conjunction with the 2'-hydroxy group on Ring A.
Research Landscape and Current Gaps Pertaining to this compound
The current research landscape for this compound and related compounds is active, with a focus on elucidating their mechanisms of action in various biological systems. Studies have investigated its potential as an anti-inflammatory and anticancer agent. acs.orgnih.gov For instance, some trimethoxychalcone analogues have shown potent inhibitory effects on nitric oxide production and tumor cell proliferation. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSBUHVXNLHWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Natural Occurrence of 2 Hydroxy 3,4,5 Trimethoxychalcone
Identification from Botanical Sources
Chalcones represent a significant class of polyphenolic compounds within the flavonoid family, widely distributed throughout the plant kingdom. frontiersin.org They are particularly abundant in the seeds, fruit skins, bark, and flowers of many edible plants. frontiersin.org While a vast number of chalcone (B49325) derivatives have been isolated from natural sources, the specific compound 2'-Hydroxy 3,4,5-trimethoxychalcone is not extensively reported as being isolated directly from botanical sources in scientific literature.
However, numerous structurally similar methoxylated and hydroxylated chalcones have been identified in various plant species. For instance, research on the genus Chromolaena has led to the isolation of several complex chalcones, including 2′-hydroxy-3′,4,4′,5′,6′-pentamethoxychalcone (odoratin) and 2′-hydroxy-4,4′,5′,6′-tetramethoxychalcone from Chromolaena odorata. mdpi.com Another related compound, 2',4'-dihydroxy-3,4,5-trimethoxychalcone, has been a subject of study for its biological activities, though its natural origin is not always specified in the context of this research. researchgate.net
Furthermore, investigations into other plants have yielded similarly substituted chalcones. From the leaves of Syzygium balsameum, researchers have isolated 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone. iomcworld.com The leaves of Heteropyxis natalensis have afforded (E)-1-(2',4'-dihydroxy, 5'-methoxy, 3'-methylphenyl)-3-phenylprop-2-en-1-one. researchgate.net The starting material for the synthesis of a related heterocyclic chalcone, 2-hydroxy-3,4,6-trimethoxyacetophenone, was originally isolated from Croton anisodontus. uece.br
These examples highlight the prevalence of methoxylated chalcones in nature, suggesting that while this compound is recognized and studied, it is primarily known through synthesis rather than direct isolation from a specified botanical source.
Biosynthetic Pathways of Chalcones Relevant to this compound
Chalcones are key intermediates in the biosynthesis of all flavonoids in higher plants. Their formation is a crucial step in the phenylpropanoid pathway, catalyzed by the enzyme chalcone synthase (CHS). CHS belongs to the type III polyketide synthase family of enzymes. mdpi.com
The biosynthesis of a chalcone molecule involves the condensation of two distinct precursors derived from different primary metabolic pathways:
A p-coumaroyl-CoA derivative: This precursor originates from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This acid is subsequently activated to its coenzyme A (CoA) thioester, p-coumaroyl-CoA. For the synthesis of this compound, the B-ring with the 3,4,5-trimethoxy substitution pattern would be derived from a correspondingly modified cinnamic acid derivative.
Three molecules of malonyl-CoA: Malonyl-CoA is derived from acetyl-CoA, a central molecule in primary metabolism, through the action of acetyl-CoA carboxylase.
The key reaction is a stepwise Claisen-Schmidt condensation reaction. mdpi.com Chalcone synthase catalyzes the sequential condensation of three acetate (B1210297) units from three molecules of malonyl-CoA with one molecule of a p-coumaroyl-CoA derivative. This process forms a linear tetraketide intermediate which then undergoes intramolecular cyclization and aromatization of the A-ring to yield the characteristic chalcone scaffold.
Specifically for This compound , the biosynthetic precursors would be:
3,4,5-trimethoxycinnamoyl-CoA (to form the B-ring and the three-carbon bridge).
Three molecules of Malonyl-CoA (to form the A-ring).
The resulting naringenin (B18129) chalcone (for the basic flavonoid skeleton) is then typically rapidly isomerized to the corresponding flavanone (B1672756) by the enzyme chalcone isomerase. However, the open-chain chalcones can also accumulate and be subject to further modifications such as hydroxylation, methylation, and glycosylation by various enzymes to create the vast diversity of naturally occurring chalcone derivatives. The specific substitutions on this compound, such as the hydroxyl group at the 2'-position and the three methoxy (B1213986) groups on the B-ring, are the result of such subsequent enzymatic modifications of the basic chalcone structure.
Chemical Synthesis and Structural Modifications of 2 Hydroxy 3,4,5 Trimethoxychalcone
Synthetic Methodologies for 2'-Hydroxy-3,4,5-trimethoxychalcone
The primary route for synthesizing 2'-Hydroxy-3,4,5-trimethoxychalcone is the Claisen-Schmidt condensation, a reliable and versatile reaction. nih.govresearchgate.net Modern adaptations of this method, such as microwave-assisted synthesis, have been developed to improve efficiency and align with green chemistry principles. nih.govpharmacophorejournal.com
The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones. nih.govwikipedia.org It involves the base- or acid-catalyzed reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). nih.gov In the specific case of 2'-Hydroxy-3,4,5-trimethoxychalcone, the reaction proceeds between 3,4,5-trimethoxybenzaldehyde (B134019) and 2'-hydroxyacetophenone (B8834).
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695) or isopropyl alcohol (IPA). nih.govajrconline.org The mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone (B49325) scaffold.
Research into optimizing the synthesis of 2'-hydroxychalcones has identified several key factors that influence the reaction's yield and purity. ajrconline.org Temperature plays a critical role, with studies showing that conducting the reaction at 0°C can result in the best yields. ajrconline.org The choice and amount of base are also significant; sodium hydroxide has been shown to be a highly effective catalyst, with a 40% aqueous solution often providing optimal results. ajrconline.org Among various solvents tested, isopropyl alcohol proved to be a superior medium for the reaction compared to methanol, ethanol, or dichloromethane. ajrconline.org The reaction is generally completed within approximately four hours. ajrconline.org
Table 1: Optimized Conditions for Claisen-Schmidt Synthesis of a 2'-Hydroxychalcone (B22705) ajrconline.org
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0°C |
| Base Catalyst | 20ml of 40% NaOH (for 0.05mol reactants) |
| Solvent | 50ml Isopropyl Alcohol (for 0.05mol reactants) |
| Reaction Time | ~4 hours |
To address the demand for more environmentally friendly and efficient chemical processes, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. irjet.netmdpi.com This technique has been successfully applied to the Claisen-Schmidt condensation for synthesizing chalcones, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and milder reaction conditions. nih.govpharmacophorejournal.com
In a typical microwave-assisted synthesis of a chalcone, the reactants (an acetophenone and a benzaldehyde) are dissolved in a suitable solvent, such as ethanol, within a microwave reaction vessel. nih.gov A base, like piperidine, is added, and the mixture is subjected to microwave irradiation at a controlled temperature and power. nih.gov For example, a reaction might be irradiated with 120 W of power at 100°C for as little as 30 minutes to achieve a high yield of the desired product. nih.gov This rapid and efficient energy transfer minimizes the formation of side products and reduces the need for large quantities of solvents, aligning with the principles of green chemistry. nih.govmdpi.com
While the Claisen-Schmidt condensation is the most prevalent method, other techniques have been explored for chalcone synthesis. nih.gov These include solvent-free "grinding" methods and the use of ultrasound to promote the reaction. nih.gov However, for the specific synthesis of 2'-Hydroxy-3,4,5-trimethoxychalcone, the Claisen-Schmidt condensation, whether through conventional heating or microwave assistance, remains the most widely reported and optimized strategy.
Synthesis of Analogues and Derivatives of 2'-Hydroxy-3,4,5-trimethoxychalcone
The versatile chalcone scaffold allows for extensive structural modifications on both of its aromatic rings (designated as Ring A, from the acetophenone, and Ring B, from the benzaldehyde). This chemical flexibility is crucial for developing a wide array of derivatives.
Ring A, originating from the 2'-hydroxyacetophenone moiety, can be modified to produce various analogues. A notable example involves the synthesis of a series of 2′-hydroxy-chalcone derivatives where oxyalkyl chains of varying lengths are attached to different positions on the A ring. mdpi.com This allows for a systematic study of how the position and length of these alkyl chains affect the compound's properties. Another synthetic derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), features a different methoxy (B1213986) substitution pattern on the chalcone rings compared to the parent compound. ljmu.ac.uknih.gov
Table 2: Examples of Synthesized Derivatives with Modifications on Ring A mdpi.com
| Compound | Ring A Substituent | Yield | Physical State |
|---|---|---|---|
| 1-[2-Hydroxy-6-(2-methylallyloxy)phenyl]ethanone | 2-methylallyloxy at C-6' | 83% | Solid |
| 1-[2-Hydroxy-5-(2-methylallyloxy)phenyl]ethanone | 2-methylallyloxy at C-5' | 90% | Oil |
| 1-[5-(Crotyloxy)-2-hydroxyphenyl]ethanone | Crotyloxy at C-5' | 93% | Oil |
Ring B, derived from the 3,4,5-trimethoxybenzaldehyde, is another prime site for structural variation. A series of 3',4',5'-trimethoxychalcone analogues have been synthesized where the other aromatic ring (corresponding to Ring A) bears different substituents. nih.gov These modifications include the introduction of hydroxyl, methoxy, and formyl groups at various positions. nih.gov For instance, the synthesis of compounds like 4-hydroxy-3,3',4',5'-tetramethoxychalcone and 3,4-dihydroxy-3',4',5'-trimethoxychalcone demonstrates the feasibility of altering the substitution pattern to create new derivatives. nih.gov Furthermore, investigations have been performed by introducing substituents like a 4-fluoro group onto Ring B to create polysubstituted chalcones. nih.gov
Table 3: Examples of Synthesized Analogues with Varied Ring B Substituents nih.gov
| Compound Name | Ring B Substituent(s) |
|---|---|
| 2,3,3',4',5'-Pentamethoxychalcone | 2,3-dimethoxy |
| 3,3',4,4',5,5'-Hexamethoxychalcone | 3,4,5-trimethoxy |
| 2-Hydroxy-3,3',4',5'-tetramethoxychalcone | 2-hydroxy-3-methoxy |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 4-hydroxy-3-methoxy |
| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | 3,4-dihydroxy |
Modifications of the Enone Bridge
The α,β-unsaturated ketone system, also known as the enone bridge, in 2'-Hydroxy-3,4,5-trimethoxychalcone is a reactive functional group that can undergo several types of chemical reactions. This reactivity allows for the structural modification of the chalcone backbone, leading to the synthesis of various derivatives with potentially altered chemical and biological properties. One of the most common and well-documented modifications of the chalcone enone bridge is its use in the synthesis of five-membered heterocyclic rings, such as pyrazolines.
The reaction of chalcones with hydrazine (B178648) and its derivatives is a classical and efficient method for the synthesis of 2-pyrazolines. This reaction proceeds through a cyclization mechanism involving the α,β-unsaturated ketone of the chalcone. In the case of 2'-Hydroxy-3,4,5-trimethoxychalcone, the reaction with hydrazine hydrate, typically in the presence of a catalytic amount of acid such as acetic acid and a suitable solvent like ethanol, is expected to yield the corresponding pyrazoline derivative. dergipark.org.trnih.govrevistabionatura.org
The general reaction involves the initial condensation of hydrazine with the carbonyl group of the chalcone to form a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazine attacks the β-carbon of the enone system, leading to the formation of the five-membered pyrazoline ring. dergipark.org.tr
The reaction can be modulated by using substituted hydrazines, such as phenylhydrazine (B124118), to introduce further diversity into the resulting pyrazoline structure. For instance, the reaction of a chalcone with phenylhydrazine would lead to the formation of an N-phenylpyrazoline derivative. uii.ac.idresearchgate.net
The successful synthesis of these pyrazoline derivatives can be confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govuii.ac.idresearchgate.net
Table 1: Spectroscopic Data for a Representative Pyrazoline Derivative of 2'-Hydroxy-3,4,5-trimethoxychalcone
| Spectroscopic Data | Characteristic Features |
| IR (cm⁻¹) | Disappearance of the C=O stretching band of the chalcone (around 1640-1660 cm⁻¹). Appearance of a C=N stretching band for the pyrazoline ring (around 1590-1610 cm⁻¹). Presence of N-H stretching band (for N-unsubstituted pyrazolines) around 3300-3500 cm⁻¹. ajgreenchem.com |
| ¹H NMR (δ, ppm) | The characteristic protons of the pyrazoline ring typically appear as a set of signals. The protons on the C4 and C5 of the pyrazoline ring often form an ABX spin system, resulting in three distinct doublet of doublets in the upfield region of the spectrum. For example, a doublet of doublets around 3.1 ppm (Ha), another around 3.7 ppm (Hb), and a third around 5.5 ppm (Hx) are characteristic of the pyrazoline ring protons. The aromatic protons and methoxy group protons from the original chalcone structure will also be present in their expected regions. nih.govresearchgate.net |
| ¹³C NMR (δ, ppm) | The carbon signals of the pyrazoline ring are diagnostic. Typically, the C3, C4, and C5 carbons of the pyrazoline ring resonate at approximately 150-155 ppm, 40-45 ppm, and 60-65 ppm, respectively. dergipark.org.tr |
| Mass Spectrometry (m/z) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized pyrazoline derivative, confirming its formation. uii.ac.id |
Note: The exact chemical shifts and coupling constants can vary depending on the specific pyrazoline derivative and the solvent used for analysis.
The conversion of the enone bridge of 2'-Hydroxy-3,4,5-trimethoxychalcone into a pyrazoline ring represents a significant structural modification. This transformation alters the planarity and electronic properties of the original chalcone molecule, which can have profound implications for its chemical reactivity and biological activity. The resulting pyrazoline derivatives are a class of compounds that have been extensively studied for various applications.
Biological Activities and Mechanistic Studies of 2 Hydroxy 3,4,5 Trimethoxychalcone and Its Analogues
Anti-inflammatory Modulatory Effects
The anti-inflammatory potential of 2'-Hydroxy 3,4,5-trimethoxychalcone and its analogues is attributed to their ability to interfere with key inflammatory signaling cascades and the production of inflammatory mediators.
Toll-like Receptor 4 (TLR4) is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a cascade of inflammatory responses. nih.gov Research on the synthetic analogue 2-hydroxy-3',5,5'-trimethoxychalcone, known as DK-139, has shown that it effectively suppresses TLR4-mediated inflammatory responses. nih.govnih.govresearchgate.net In studies using BV2 microglial cells, DK-139 was found to inhibit LPS-induced TLR4 activity. nih.govresearchgate.net This inhibition is a crucial upstream event that prevents the initiation of the downstream signaling that leads to inflammation. nih.gov By modulating the TLR4 signaling cascade, this chalcone (B49325) analogue can effectively temper the inflammatory response of immune cells like microglia in the central nervous system. nih.govresearchgate.net
The NF-κB (nuclear factor kappa B) transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govmdpi.com Its activation is tightly regulated, and in an inactive state, it is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Inflammatory stimuli, such as those from TLR4 activation, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. nih.govmdpi.com
The analogue DK-139 has been demonstrated to be a potent inhibitor of this pathway. mdpi.comnih.gov Studies have revealed that DK-139 blocks the LPS-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB. nih.govresearchgate.net This action prevents the nuclear translocation and subsequent trans-acting activity of NF-κB. nih.govresearchgate.net Furthermore, research indicates that DK-139 treatment leads to a decrease in the phosphorylation of IKKα/β and IκB in breast cancer cells. mdpi.com
The inhibitory action of DK-139 on the NF-κB pathway is also linked to the upstream kinase, Akt. DK-139 was found to block LPS-induced Akt phosphorylation. nih.govnih.gov The inhibition of Akt, in turn, prevents the phosphorylation of the p65 subunit of NF-κB, suggesting that the anti-inflammatory effects of this chalcone are exerted through the suppression of the Akt/IκB kinase (IKK)/NF-κB signaling axis. nih.govnih.govresearchgate.net
The anti-inflammatory effects of this compound and its analogues are ultimately realized through the reduced production of key pro-inflammatory molecules.
Inducible nitric oxide synthase (iNOS) is another NF-κB target gene that produces large quantities of nitric oxide (NO) during an inflammatory response. nih.gov While NO has various physiological roles, its overproduction by iNOS is a hallmark of chronic inflammation. Studies have shown that this compound is a potent inhibitor of nitric oxide production, with a reported IC₅₀ value of 2.26 µM in LPS-activated BV-2 microglial cells. mdpi.com Its analogue, DK-139, also effectively reduces iNOS mRNA expression and subsequent NO production in the same cell line. nih.govresearchgate.net A broader investigation into 3',4',5'-trimethoxychalcone analogues revealed several potent inhibitors of NO production, highlighting the importance of the substitution pattern on the chalcone scaffold for this activity. nih.govresearchgate.net
| Compound Name | IC₅₀ (µM) |
|---|---|
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | 0.3 |
| 3,3',4',5'-Tetramethoxychalcone | 0.3 |
| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | 1.3 |
| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | 1.5 |
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key signaling molecules that orchestrate and amplify the inflammatory response. The expression of these cytokines is also heavily dependent on the NF-κB signaling pathway. nih.gov The chalcone analogue DK-139 has been found to diminish the expression of NF-κB target genes, including IL-1β and IL-6, in LPS-stimulated microglial cells. mdpi.comnih.govresearchgate.net Furthermore, studies on 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone, another analogue, showed it reduces the expression of pro-inflammatory cytokines IL-1α and IL-6. mdpi.com This ability to downregulate the production of multiple cytokines underscores the broad-spectrum anti-inflammatory potential of these chalcone derivatives.
| Compound | Target Mediator | Observed Effect | Reference |
|---|---|---|---|
| 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | COX-2 | Reduced mRNA expression | nih.govresearchgate.net |
| This compound | Nitric Oxide (NO) | Inhibited production (IC₅₀ = 2.26 µM) | mdpi.com |
| 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | iNOS | Reduced mRNA expression | nih.govresearchgate.net |
| 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | IL-1β | Reduced mRNA expression | nih.govresearchgate.net |
| 2-Hydroxy-3',5,5'-trimethoxychalcone (DK-139) | IL-6 | Reduced mRNA expression | mdpi.comresearchgate.net |
| 2′-Hydroxy-3,4,5,3′,4′-pentamethoxychalcone | IL-1α, IL-6 | Downregulated cytokine expression | mdpi.com |
Regulation of Pro-inflammatory Mediators
Prostaglandin E2 (PGE2) Production Inhibition
Prostaglandins are lipid compounds with hormone-like effects, and Prostaglandin E2 (PGE2) is notably involved in inflammatory processes. Research into synthetic 2'-hydroxychalcone (B22705) derivatives has shed light on their potential to curb inflammation by inhibiting PGE2 production. A study examining 14 such derivatives in rat peritoneal macrophages found that their ability to suppress PGE2 production, induced by the protein kinase C activator 12-O-tetradecanoylphorbol 13-acetate (TPA), was linked to the inhibition of TPA-induced cyclooxygenase-2 (COX-2) protein expression. nih.gov While the specific compound this compound was not the primary focus of this particular study, the findings highlight a key mechanism for this class of compounds. The study emphasized that the presence of 4'-methoxyl and 6'-methoxyl groups on the chalcone structure is crucial for potent inhibitory activity against PGE2 production. nih.gov This suggests that the structural characteristics of this compound could contribute to similar anti-inflammatory activities.
Antineoplastic and Antiproliferative Investigations
The potential of this compound and its analogs as anticancer agents has been a significant area of investigation. These compounds have demonstrated the ability to inhibit the growth of various cancer cells through mechanisms that include halting the cell cycle and inducing programmed cell death.
Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines
The cytotoxic effects of 3,4,5-trimethoxychalcones have been observed in a variety of cancer cell lines. These compounds have shown potent activity against murine acute lymphoblastic leukemia cells. nih.gov Furthermore, they have demonstrated the ability to inhibit the growth of human leukemia cell lines at nanomolar concentrations. nih.gov The anticancer activity of chalcones extends to solid tumors as well, with studies showing significant cytotoxicity against breast cancer cell lines such as MCF-7 and CMT-1211. nih.gov Research on a lucknolide derivative has also indicated anti-tumor effects across several cell lines, including B16F10 (melanoma), A375 (melanoma), HeLa (cervical cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). mdpi.com
Interactive Table: Antiproliferative Activity of Chalcone Derivatives
| Cell Line | Cancer Type | Compound Type | Observed Effect |
|---|---|---|---|
| Murine acute lymphoblastic leukemia | Leukemia | 3,4,5-trimethoxychalcones | Cytotoxicity |
| Human leukemia cell lines | Leukemia | 3,4,5-trimethoxychalcones | Growth inhibition at nanomolar concentrations |
| MCF-7 | Breast Cancer | 2'-Hydroxychalcone | Inhibition of cell proliferation |
| CMT-1211 | Breast Cancer | 2'-Hydroxychalcone | Inhibition of cell proliferation |
| B16F10 | Melanoma | Lucknolide derivative | Anti-tumor effects |
| A375 | Melanoma | Lucknolide derivative | Anti-tumor effects |
| HeLa | Cervical Cancer | Lucknolide derivative | Anti-tumor effects |
| HepG2 | Liver Cancer | Lucknolide derivative | Anti-tumor effects |
| MDA-MB-231 | Breast Cancer | Lucknolide derivative | Anti-tumor effects |
Induction of Cell Cycle Arrest
A key mechanism through which these chalcones exert their antiproliferative effects is by interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication.
Several studies have reported that chalcone derivatives can induce cell cycle arrest at the G1 phase. For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone has been shown to cause G1 arrest through the PI3K/AKT pathway. dntb.gov.ua Similarly, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was found to arrest MCF-7 breast cancer cells at the G1 phase. nih.gov Another chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, also induces G0/G1 phase arrest by over-expressing p21. researchgate.net
In addition to G1 arrest, chalcone derivatives have been shown to induce arrest at the G2/M checkpoint of the cell cycle. A lucknolide derivative was observed to cause G2/M phase arrest in B16F10 mouse melanoma cells in a concentration-dependent manner. mdpi.com Similarly, a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M arrest in human lung cancer cells. nih.gov The chalcone-acridine hybrid 1C has also been identified as a potent inducer of G2/M arrest in melanoma cells. semanticscholar.org This arrest is often associated with the modulation of key regulatory proteins such as cyclin B1 and cdc2. mdpi.comnih.gov
Apoptosis Induction Mechanisms
Beyond halting cell proliferation, this compound and its analogs can trigger apoptosis, or programmed cell death, in cancer cells. This is a critical process for eliminating malignant cells.
A synthetic chalcone derivative, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to induce apoptosis in A549 human lung cancer cells through the production of reactive oxygen species (ROS). nih.gov This ROS-mediated DNA damage activates the caspase-2 cascade, leading to apoptosis. nih.gov In breast cancer cells, another synthetic chalcone, 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143), triggers apoptosis by inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.gov This process involves the activation of the caspase pathway. nih.gov
Furthermore, 2'-hydroxychalcone has been found to induce apoptosis in breast cancer cells by inhibiting the NF-κB signaling pathway. mdpi.com This inhibition leads to the cleavage of caspase-9 and caspase-3, and an increase in the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. mdpi.com
Caspase Pathway Activation
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. The activation of this cascade is a hallmark of apoptotic cell death. Studies have demonstrated that synthetic chalcone derivatives can stimulate the caspase cascade in cancer cells.
For instance, the synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone, known as DK-139, has been shown to stimulate the caspase cascade, leading to apoptosis in A549 lung cancer cells. nih.govresearchgate.net Treatment with DK-139 leads to the processing of several caspases, including caspase-2, caspase-7, caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The activation of caspase-2, an initiator caspase, can be triggered by DNA damage. nih.gov
Similarly, another synthetic chalcone, 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143), triggers apoptosis in MDA-MB-231 breast cancer cells through the activation of the caspase pathway. nih.gov This activation is a crucial step in the execution of cell death induced by these chalcone compounds. Furthermore, the compound 2'-hydroxychalcone has been observed to increase the cleavage of caspase-3 and PARP in breast cancer cells, indicating autophagy-dependent apoptosis. mdpi.com
The activation of specific caspases by these chalcone analogues underscores their potential as inducers of apoptosis in cancer cells. The following table summarizes the observed caspase activation by different chalcone analogues.
| Compound Name | Cell Line | Activated Caspases | Reference |
| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 (Lung Cancer) | Caspase-2, -7, -9 | nih.gov |
| 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143) | MDA-MB-231 (Breast Cancer) | Caspase pathway activated | nih.gov |
| 2'-hydroxychalcone | MCF-7, CMT-1211 (Breast Cancer) | Caspase-3 | mdpi.com |
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Mediation
The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which in turn activates the unfolded protein response (UPR). sci-hub.se Prolonged or overwhelming ER stress can trigger apoptosis.
Several trimethoxychalcone analogues have been found to induce apoptosis by mediating ER stress. The synthetic chalcone derivative DK-139 (2-hydroxy-3',5,5'-trimethoxychalcone) triggers caspase-mediated apoptosis in A549 lung cancer cells via the ER stress-activated UPR pathway. nih.govresearchgate.net Treatment with DK-139 increases the expression of ER stress sensors such as p-PERK, GRP78/BiP, and IRE1α. nih.govsci-hub.se The subsequent splicing of XBP-1 mRNA, regulated by IRE1α, and the expression of ATF4, induced by PERK, are also upregulated. nih.govsci-hub.se
Furthermore, another synthetic chalcone, 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143), induces UPR-mediated apoptosis in breast cancer cells. nih.gov DK143 treatment upregulates the expression of ER stress sensors including GRP78/BiP, IRE1α, CHOP, and Bim in MDA-MB-231 cells. nih.gov The activation of UPR-related transcription factors XBP-1 and CHOP is also observed. nih.gov Silencing of IRE1α or CHOP using siRNA has been shown to reduce DK143-induced apoptosis, confirming the critical role of the UPR in this process. nih.gov The induction of ER stress by these compounds appears to be a selective mechanism against cancer cells, as DK143 did not affect the viability of non-transformed breast epithelial cells. nih.gov
The key markers of ER stress and UPR activation by these chalcones are summarized in the table below.
| Compound Name | Cell Line | Key UPR Markers | Reference |
| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 (Lung Cancer) | p-PERK, GRP78/BiP, IRE1α, spliced XBP-1, ATF4, CHOP, Bim | nih.govresearchgate.netsci-hub.se |
| 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143) | MDA-MB-231 (Breast Cancer) | GRP78/BiP, IRE1α, CHOP, Bim, activated XBP-1 | nih.gov |
Mitochondrial Apoptosis Pathway Modulation
The mitochondrial or intrinsic pathway of apoptosis is a major cell death signaling route. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. The balance between these opposing factions determines the cell's fate.
Chalcone analogues have been shown to modulate this pathway to induce apoptosis. For instance, the expression of the pro-apoptotic transcription factor CHOP, induced by ER stress, can lead to an increase in its downstream target Bim, which is involved in mitochondria-mediated apoptosis. nih.gov This connection between ER stress and the mitochondrial pathway is a crucial aspect of the apoptotic mechanism of compounds like DK-139.
Another example is the natural chalcone 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone, which has been shown to regulate mitochondrial membrane potential and activate pro-apoptotic proteins while reducing anti-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. mdpi.com This chalcone was found to interact with the anti-apoptotic protein Bcl-2. mdpi.com Similarly, Licochalcone A, another chalcone derivative, induces apoptosis in human osteosarcoma cells by reducing the expression of Bcl-2 and Mcl-1 and increasing the expression of Bax. mdpi.com
The modulation of the mitochondrial apoptosis pathway by these compounds often involves changes in the expression of key regulatory proteins, as detailed in the following table.
| Compound Name | Cell Line | Effect on Mitochondrial Pathway Proteins | Reference |
| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | A549 (Lung Cancer) | Increased Bim expression (downstream of CHOP) | nih.gov |
| 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone | MDA-MB-231 (Breast Cancer) | Reduction of anti-apoptotic proteins (e.g., Bcl-2), activation of pro-apoptotic proteins | mdpi.com |
| Licochalcone A | HOS, U2OS (Osteosarcoma) | Decreased Bcl-2 and Mcl-1, Increased Bax | mdpi.com |
Microtubule Dynamics Modulation
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, making them an important target for anticancer drugs. Several chalcone derivatives have been identified as microtubule-targeting agents that disrupt microtubule dynamics.
Inhibition of Tubulin Polymerization
A number of chalcones bearing a trimethoxyphenyl ring have demonstrated the ability to inhibit tubulin polymerization, a mechanism shared with established anticancer agents like combretastatin (B1194345) A-4. nih.gov The 3-hydroxy-3′,4,4′,5′-tetramethoxychalcone, for example, was developed as a combretastatin-A4 analogue and was found to be a potent inhibitor of tubulin polymerization. nih.gov This inhibition of tubulin assembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death.
The anti-proliferative activity of these compounds is often directly linked to their ability to interfere with microtubule formation. This interference with the microtubule network can lead to various cellular consequences, including the induction of apoptosis.
Induction of Mitotic Catastrophe
Mitotic catastrophe is a form of cell death that occurs during mitosis as a result of aberrant mitotic progression. It is often triggered by agents that damage DNA or disrupt the mitotic spindle. The chalcone analogue 2',4'-dihydroxy-3,4,5-trimethoxychalcone has been shown to exert its anti-proliferative activity by inducing mitotic catastrophe in MCF-7 breast cancer cells. researchgate.netnih.gov
This compound induces the formation of aberrant spindles and causes cells to arrest at the metaphase/anaphase boundary. researchgate.netnih.gov This arrest is associated with the accumulation of checkpoint proteins such as Mad2, Bub1, and BubR1. researchgate.net Live-cell imaging has revealed that this chalcone analogue causes a prolonged mitotic arrest, which ultimately culminates in massive cell death. researchgate.net This mode of action highlights the potential of such chalcones to target dividing cancer cells by disrupting the integrity of mitosis.
Anti-migration and Anti-invasion Properties in Cellular Models
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes hold significant therapeutic promise.
The synthetic chalcone derivative 2-hydroxy-3′,5,5′-trimethoxychalcone (DK-139) has been reported to possess anti-tumor invasion properties. nih.govsci-hub.se It has been shown to suppress the locomotion and invasion of metastatic breast cancer cells. sci-hub.se Another chalcone, 4-Fluoro-3′,4′,5′-trimethoxychalcone (C16), has been identified as a potent anti-invasive molecule. researchgate.net C16 exhibits nanomolar anti-invasive potency in in vitro invasion models against several human cancer cell lines, including breast cancer, melanoma, and ovarian carcinoma. researchgate.net
These findings suggest that beyond their cytotoxic and pro-apoptotic effects, certain trimethoxychalcone derivatives can also target the metastatic potential of cancer cells. The ability to inhibit both cell proliferation and the spread of cancer cells makes these compounds particularly interesting for further investigation in cancer therapy.
Modulation of Specific Signaling Pathways in Cancer Cells (e.g., ERK kinase phosphorylation)
The 3,4,5-trimethoxychalcone structural motif has been identified as a beneficial feature for anti-tumor activity. nih.gov Chalcones, as a class of compounds, are known to exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways that regulate cell proliferation, survival, and inflammation.
While direct evidence for the modulation of Extracellular signal-regulated kinase (ERK) phosphorylation by 2'-Hydroxy-3,4,5-trimethoxychalcone is not extensively documented in the available research, studies on its analogues provide insights into its potential mechanisms. For instance, the analogous compound, 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139), has been shown to suppress the Toll-like receptor 4-mediated inflammatory response in BV2 microglial cells by inhibiting the Akt/NF-κB signaling pathway. uece.br This pathway is often hyperactivated in various cancer cells and plays a crucial role in promoting cell proliferation and survival. uece.br DK-139 was found to block the lipopolysaccharide (LPS)-induced phosphorylation of IκB and the p65/RelA subunit of NF-κB, which in turn inhibits the nuclear translocation and transcriptional activity of NF-κB. uece.br
Another synthetic chalcone derivative, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one , demonstrated an inhibitory effect on nitric oxide (NO) production in J774A.1 macrophage-like cells. nih.gov Molecular docking simulations suggested that this chalcone has a higher affinity for the cyclooxygenase-1 (COX-1) enzyme and interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, both of which are involved in inflammation and pain signaling. nih.gov Although not directly ERK phosphorylation, the inhibition of these inflammatory pathways is a significant aspect of anticancer activity.
Antioxidant Activity Assessment
The antioxidant properties of chalcones are a significant area of investigation, with their efficacy being closely linked to their chemical structure, particularly the substitution pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings.
Radical Scavenging Capabilities (e.g., DPPH assay)
Another study focusing on a range of chalcone and bis-chalcone analogues reported DPPH radical scavenging activities with IC50 values in the micromolar range, from 0.58 ± 0.14 µM to 1.72 ± 0.03 µM, for the tested compounds. nih.gov These findings underscore the potential of the chalcone scaffold in designing potent antioxidants.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial aspect of antioxidant defense. Research on 2'-hydroxychalcone derivatives has shown their potential to inhibit lipid peroxidation. In one study, a series of 2'-hydroxy-chalcones were synthesized and evaluated for their dual antioxidant and lipoxygenase (LOX) inhibitory activities. researchgate.net The results indicated that chalcone 4b , the same analogue that showed high DPPH scavenging activity, also demonstrated a potent inhibition of lipid peroxidation at 82.3%. researchgate.net This suggests that certain structural features within the 2'-hydroxychalcone framework are conducive to preventing lipid damage.
Regulation of Oxidative Stress Markers (e.g., ROS, glutathione (B108866) levels)
The regulation of intracellular reactive oxygen species (ROS) and glutathione (GSH) levels is a complex interplay that determines the cellular redox state. Studies on analogues of 2'-Hydroxy-3,4,5-trimethoxychalcone have revealed diverse effects on these oxidative stress markers.
For instance, the synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) was found to increase the production of ROS, which in turn triggered DNA damage and apoptosis in A549 human lung cancer cells. researchgate.netresearchgate.net Similarly, another chalcone derivative, HymnPro (2-Hydroxy-4-methoxy-2′,3′-benzochalcone), induced a dose-dependent accumulation of ROS in Capan-1 pancreatic cancer cells, which was attributed to the depletion of intracellular glutathione. nih.gov
In contrast, a study on 2',5'-dihydroxychalcone (2',5'-DHC) demonstrated its ability to induce an increase in cellular glutathione levels. nih.gov This effect was found to be mediated by both ROS-dependent and ROS-independent pathways, involving the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn activate the Nrf2 transcriptional response. nih.gov These findings highlight that the specific substitution pattern on the chalcone scaffold dictates its effect on the cellular redox environment, with some analogues acting as pro-oxidants and others as inducers of antioxidant defenses.
Antimicrobial Efficacy
Chalcones have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including efficacy against clinically relevant bacteria.
Antibacterial Spectrum and Mechanisms (e.g., against S. aureus, H. pylori)
Analogues of 2'-Hydroxy-3,4,5-trimethoxychalcone have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Against Staphylococcus aureus : Several studies have reported the anti-staphylococcal potential of hydroxychalcones. For example, 2,4,2'-trihydroxy-5'-methylchalcone (THMC) exhibited minimum inhibitory concentrations (MICs) ranging from 25.0 to 50.0 µg/ml against 20 strains of methicillin-resistant S. aureus (MRSA). biointerfaceresearch.com The mechanism of its bacteriostatic action was found to involve the complete inhibition of the incorporation of radiolabelled thymidine (B127349) and uridine (B1682114) into MRSA cells at a concentration of 25.0 µg/ml. biointerfaceresearch.com
Another study investigated a chalcone derived from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone, (2E, 4E) -1- (2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one . medchemexpress.com While this compound showed a high MIC of ≥ 1024 µg/mL against S. aureus, it was found to potentiate the action of ciprofloxacin, suggesting a role as a resistance modulator by potentially inhibiting efflux pumps like MepA. medchemexpress.com Furthermore, 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone has a reported MIC value of 10 μg/mL for Staphylococcus epidermidis. nih.gov
Against Helicobacter pylori : Analogues of 3',4',5'-trimethoxychalcone have been identified as potent inhibitors of H. pylori. mdpi.com A study evaluating 23 such analogues found that several compounds displayed potent antibacterial activity against this pathogen, including multidrug-resistant strains. mdpi.com These active compounds were also shown to inhibit the adhesion and invasion of H. pylori to human gastric epithelial cells. mdpi.com While specific MIC values for 2'-Hydroxy-3,4,5-trimethoxychalcone against H. pylori were not detailed in the reviewed literature, the strong performance of its analogues highlights its potential in this area.
Antifungal Properties
The compound 2'-hydroxy-4,4',6'-trimethoxychalcone has demonstrated notable antifungal activity against a range of fungi. nih.govnih.gov Studies have shown its effectiveness in inhibiting the spore germination of ten different fungal genera. nih.govnih.gov At a concentration of 2000 ppm, it achieved over 78% inhibition of spore germination in Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.govnih.gov Furthermore, this chalcone significantly reduced the conidial germination of Erysiphe pisi. nih.govnih.gov
The antifungal efficacy of 2'-hydroxy-4,4',6'-trimethoxychalcone was observed across all tested concentrations, indicating a broad spectrum of activity. nih.govnih.gov The compound was particularly effective against F. udum, Helminthosporium sativum, Cercospora blumea, C. capsici, A. triticina, and Curvularia lunata, in addition to the species mentioned above. nih.gov Notably, U. cynodontis, A. solani, and A. flavus were highly sensitive, showing significant inhibition even at a lower concentration of 500 ppm. nih.gov
The application of 2'-hydroxy-4,4',6'-trimethoxychalcone as a pre-inoculation treatment was particularly effective in reducing the germination of E. pisi conidia, suggesting its potential for prophylactic use. nih.gov The observed reduction in efficacy with an increased incubation period suggests that it acts more like a contact fungicide rather than a systemic one. nih.gov
Analogues of 2'-hydroxychalcone have also shown potent antifungal activities. For instance, 2-hydroxychalcone (B1664081) itself has been effective against dermatophyte biofilms, which are often resistant to conventional antifungal agents. frontiersin.org It inhibited the metabolic activity of early-stage biofilms of Trichophyton mentagrophytes and Trichophyton rubrum at a concentration of 15.6 mg/L and mature biofilms at 31.25 mg/L. frontiersin.org
Table 1: Antifungal Activity of 2'-Hydroxy-4,4',6'-trimethoxychalcone Against Various Fungi
| Fungus | Inhibition of Spore Germination at 2000 ppm | High Sensitivity at 500 ppm |
|---|---|---|
| Ustilago cynodontis | >78% | Yes |
| Alternaria brassicicola | >78% | No |
| Alternaria solani | >78% | Yes |
| Aspergillus flavus | >78% | Yes |
| Erysiphe pisi | Significant reduction in conidial germination | Not specified |
| Fusarium udum | Effective | Not specified |
| Helminthosporium sativum | Effective | Not specified |
| Cercospora blumea | Effective | Not specified |
| Colletotrichum capsici | Effective | Not specified |
| Alternaria triticina | Effective | Not specified |
| Curvularia lunata | Effective | Not specified |
Interactions with Microbial Targets
The precise molecular targets of 2'-Hydroxy-3,4,5-trimethoxychalcone in microbial cells are a subject of ongoing research. However, studies on related chalcones provide insights into their potential mechanisms of action. One of the proposed mechanisms for the antifungal activity of chalcones is the disruption of the fungal cell wall and membrane integrity. frontiersin.org For example, treatment of dermatophyte biofilms with 2-hydroxychalcone resulted in cell wall collapse, likely due to the leakage of cytoplasmic contents. frontiersin.org
Another key target for antifungal chalcones is the ergosterol (B1671047) biosynthesis pathway. frontiersin.org Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to cell death. Research has indicated that 2-hydroxychalcone targets ergosterol, which contributes to its antifungal effects. frontiersin.org
Furthermore, some chalcone derivatives have been shown to interfere with microbial signaling pathways. For instance, the synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) has been found to suppress the Toll-like receptor 4 (TLR4)-mediated inflammatory response in microglial cells. nih.govresearchgate.net While this study was conducted in the context of neuroinflammation, it highlights the ability of chalcones to modulate cellular signaling pathways, a mechanism that could also be relevant to their antimicrobial activities. Specifically, DK-139 was shown to inhibit the Akt/NF-κB signaling pathway. nih.govresearchgate.net
Enzyme Inhibitory Studies
A series of 2'-hydroxychalcones and their 2'-hydroxy-4',6'-dimethoxy analogues have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase (AChE). nih.gov The majority of these compounds demonstrated some level of inhibitory activity, with the most potent compounds exhibiting IC50 values in the range of 40–85 µM. nih.gov This level of activity is comparable to that of propidium, a known inhibitor that binds to the peripheral anionic site (PAS) of AChE. nih.gov
Kinetic studies revealed that the most active 2'-hydroxychalcones act as mixed-type inhibitors of AChE. nih.gov Molecular modeling studies support this finding, suggesting that these compounds interact with amino acid residues in both the peripheral anionic site and the gorge region of the enzyme. nih.gov The presence of methoxy groups on the A ring and halogen substituents on the B ring generally led to higher inhibitory activities. nih.gov
Chalcones and their derivatives have been investigated for their potential to inhibit carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase. For instance, butein, a chalcone, has been identified as a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase, acting through competitive inhibition for both enzymes. nih.gov Another study reported that piperonal (B3395001) chalcone derivatives exhibited moderate inhibitory effects against α-amylase. nih.gov Furthermore, the compound 3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one was also found to inhibit α-amylase. nih.gov These findings suggest that the chalcone scaffold is a promising starting point for the development of glycosidase inhibitors.
The interaction of chalcones with cytochrome P450 (CYP) enzymes is an important area of study, as these enzymes are crucial for the metabolism of numerous drugs and xenobiotics. dovepress.com Inhibition of CYP enzymes can lead to drug-drug interactions, altering the efficacy and safety of co-administered medications. dovepress.com
Lignans containing a methylenedioxyphenyl group, which share some structural similarities with substituted chalcones, have been shown to be potent inhibitors of CYP3A enzymes. mdpi.com For instance, gomisin A, a dibenzocyclooctadiene lignan, exhibited strong time-dependent inhibition of CYP2C8, CYP2C19, and CYP3A. mdpi.com The mechanism often involves the formation of a metabolite-intermediate complex with the P450 enzyme. mdpi.com
While direct inhibitory data for 2'-Hydroxy-3,4,5-trimethoxychalcone on CYP2B6 is limited, the known interactions of similar compounds with the CYP enzyme family suggest that this is a plausible area of biological activity that warrants further investigation.
Other Enzyme Targets (e.g., β-glucuronidase, trypsin)
Beyond the well-documented interactions with major inflammatory and cancer-related enzymes, 2'-Hydroxy-3,4,5-trimethoxychalcone and its analogues have been investigated for their inhibitory potential against other enzymes, including β-glucuronidase and trypsin. These enzymes are implicated in various physiological and pathological processes, from drug metabolism and inflammation to protein digestion and tumor progression.
Inhibition of β-Glucuronidase
β-Glucuronidase is an enzyme that plays a significant role in the metabolism of various endogenous and exogenous compounds, including the deconjugation of glucuronidated drugs. Its overactivity in certain tissues can lead to the reactivation of toxic substances. Research has shown that hydroxychalcones are a class of compounds with the potential to inhibit β-glucuronidase.
While specific inhibitory data for 2'-Hydroxy-3,4,5-trimethoxychalcone against β-glucuronidase is not extensively detailed in currently available literature, studies on analogous structures provide valuable insights. For instance, the substitution pattern on the chalcone scaffold is crucial for its inhibitory activity. It has been observed that the presence and position of hydroxyl and methoxy groups can significantly influence the potency of inhibition. Some studies suggest that replacing a hydroxyl group with a methoxy group can lead to a reduction in inhibitory activity against β-glucuronidase nih.gov. This indicates that the 2'-hydroxyl group in the target compound is likely important for its interaction with the enzyme.
General findings for hydroxychalcone (B7798386) analogues are summarized in the table below:
| Compound Class | General Observation on β-Glucuronidase Inhibition |
| Hydroxychalcones | Investigated as potential inhibitors, with activity dependent on substitution patterns. |
| Methoxylated Chalcones | Substitution with methoxy groups can impact inhibitory potency, sometimes leading to decreased activity compared to hydroxylated counterparts nih.gov. |
Further research is required to determine the specific IC50 value and the precise mechanism of inhibition of 2'-Hydroxy-3,4,5-trimethoxychalcone against β-glucuronidase.
Inhibition of Trypsin
Trypsin is a serine protease involved in digestion and is also implicated in processes like inflammation and tumor cell invasion. The inhibition of trypsin is a therapeutic strategy for various disorders. Chalcones, as a class of compounds, have been evaluated for their trypsin inhibitory potential.
Similar to β-glucuronidase, specific quantitative data on the inhibition of trypsin by 2'-Hydroxy-3,4,5-trimethoxychalcone is limited in the public domain. However, broader studies on hydroxychalcone analogues indicate that these molecules can interact with and inhibit trypsin. The anti-inflammatory properties of some chalcone derivatives have been evaluated through in vitro inhibition assays of trypsin, suggesting a potential role for this class of compounds as trypsin inhibitors.
The table below presents a general overview of the findings for related compounds:
| Compound Class | General Observation on Trypsin Inhibition |
| Hydroxychalcones | Recognized as a scaffold for the development of trypsin inhibitors. |
| Methoxylated Chalcones | The presence of methoxy groups is a structural feature in some chalcones with demonstrated anti-inflammatory and enzyme-inhibitory activities. |
The investigation into the direct inhibitory effects of 2'-Hydroxy-3,4,5-trimethoxychalcone on trypsin remains an area for future research to fully elucidate its therapeutic potential.
Structure Activity Relationship Sar Studies of 2 Hydroxy 3,4,5 Trimethoxychalcone Analogues
Influence of Hydroxy and Methoxy (B1213986) Substitutions on Biological Activity
The presence and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) scaffold are critical determinants of their biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
A structure-activity relationship study has indicated that strong anti-inflammatory properties are associated with the presence of electron-donating hydroxy and methoxy groups on both the A and B rings. For instance, among a series of tested hydroxychalcones, 2′-hydroxy-3,4,5-trimethoxychalcone and 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone were identified as the most potent inhibitors of nitric oxide production in LPS-stimulated microglial cells, with IC₅₀ values of 2.26 and 1.10 µM, respectively. mdpi.comresearchgate.net The latter compound also demonstrated the ability to reduce the expression of iNOS protein and downregulate pro-inflammatory cytokines. mdpi.comresearchgate.net
The 2'-hydroxy group on the A-ring is a particularly important feature. Its presence is often linked to enhanced biological activity. For example, the neutrophil oxidative inhibition ability of certain chalcones has been found to be dependent on the 2'-hydroxy substituent on the A-ring. nih.gov Furthermore, a study on chalcone derivatives revealed that the absence of a 2'-hydroxy substituent can lead to a Michael addition process, resulting in the depletion of cellular glutathione (B108866) levels. mdpi.com
The methoxy groups also play a crucial role. The 3,4,5-trimethoxyphenyl motif is a common pharmacophore investigated for anticancer properties. nih.gov Specifically, the 3',4',5'-trimethoxy pattern on ring A is often associated with cytotoxic effects arising from tubulin interaction. nih.gov In contrast, positioning the 3,4,5-trimethoxy moiety on the B-ring has also been explored for its potential in targeting oncogenic K-Ras signaling. nih.gov
The interplay between hydroxy and methoxy groups is complex. For example, 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139) has been shown to inhibit the Toll-like receptor inflammatory pathway. mdpi.comnih.gov This compound also exhibits inhibitory activity against human lung cancer cells. mdpi.com Another analogue, 3-hydroxy-4,3',4',5'-tetramethoxychalcone, and its derivatives have shown potent NF-κB inhibitory activities at low micromolar concentrations. mdpi.comnih.govacs.orgscite.ai
The following table summarizes the influence of some hydroxy and methoxy substitutions on the biological activity of chalcone analogues.
| Compound Name | Substitution Pattern | Observed Biological Activity |
| 2'-Hydroxy-3,4,5-trimethoxychalcone | 2'-OH on A-ring; 3,4,5-trimethoxy on B-ring | Potent anti-inflammatory activity (IC₅₀ = 2.26 µM for NO inhibition) mdpi.comresearchgate.net |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 2'-OH, 3',4'-dimethoxy on A-ring; 3,4,5-trimethoxy on B-ring | Very potent anti-inflammatory activity (IC₅₀ = 1.10 µM for NO inhibition), reduces iNOS and pro-inflammatory cytokines mdpi.comresearchgate.net |
| 2'-Hydroxy-3,5',5-trimethoxychalcone (DK-139) | 2'-OH, 5'-methoxy on A-ring; 3,5-dimethoxy on B-ring | Anti-inflammatory (inhibits Akt/NF-κB pathway), anti-tumor activity in lung cancer cells mdpi.comnih.govnih.gov |
| 3-Hydroxy-4,3',4',5'-tetramethoxychalcone | 3-OH, 4-methoxy on B-ring; 3',4',5'-trimethoxy on A-ring | Potent NF-κB inhibitor, anticancer activity mdpi.comnih.govacs.orgscite.ai |
| 2',4'-Dihydroxy-3,4,5-trimethoxychalcone | 2',4'-diOH on A-ring; 3,4,5-trimethoxy on B-ring | Antimitotic agent, induces mitotic catastrophe in breast cancer cells researchgate.net |
Role of A-Ring and B-Ring Substituent Patterns in Activity Modulation
The specific arrangement of substituents on both the A-ring and B-ring of the chalcone framework is a key factor in modulating their biological activity. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.
The A-ring, derived from acetophenone (B1666503), and the B-ring, from benzaldehyde (B42025), offer distinct opportunities for structural modification. The presence of a 2'-hydroxy group on the A-ring is a recurring motif in many biologically active chalcones. This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the enone linkage, which can influence the conformation and reactivity of the molecule.
Studies have shown that the 3',4',5'-trimethoxy substitution pattern on the A-ring is frequently associated with potent cytotoxic and antiproliferative effects, primarily through interaction with tubulin. nih.gov However, to avoid potential confounds from this mechanism, researchers have also focused on chalcones with the 3,4,5-trimethoxy group on the B-ring. nih.gov
The substitution pattern on the B-ring also plays a critical role. For instance, in a series of 2'-hydroxychalcones, a derivative with two hydroxyl groups on the B-ring demonstrated a good combination of antioxidant and lipoxygenase (LOX) inhibitory activity. nih.gov Another study highlighted that the presence of a 3,4,5-trimethoxyphenyl ring is important for the antimitotic effect of certain chalcones. researchgate.net
The electronic nature of the substituents on the B-ring can have a significant impact. For example, while a 4'-nitro substituent (an electron-withdrawing group) on a 3,4,5-trimethoxychalcone was found to be active, another highly active analogue possessed a strongly electron-donating dimethylamino group at the same position. nih.gov This suggests that the relationship between electronic properties and activity is not always straightforward and can be target-dependent.
The following table provides examples of how different A-ring and B-ring substituent patterns modulate the activity of chalcone analogues.
| A-Ring Substituents | B-Ring Substituents | Resulting Biological Activity Modulation |
| 2'-Hydroxy | 3,4,5-Trimethoxy | Potent anti-inflammatory activity mdpi.comresearchgate.net |
| 3',4',5'-Trimethoxy | Varied | Often associated with cytotoxic effects via tubulin interaction nih.gov |
| 2'-Hydroxy | Dihydroxy | Combined antioxidant and LOX inhibitory activity nih.gov |
| Varied | 3,4,5-Trimethoxy | Can confer antimitotic effects researchgate.net |
| 2'-Hydroxy, 5'-Fluoro | 3,4-Dimethoxy | Resulted in high yield synthesis with potential antiparasitic and antitumoral activities mdpi.com |
Impact of Halogen and Other Functional Group Additions on Efficacy and Selectivity
The introduction of halogen atoms and other functional groups onto the chalcone scaffold can significantly influence the efficacy and selectivity of the resulting analogues. These modifications can alter the physicochemical properties of the molecule, such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to specific biological targets.
Halogenation is a common strategy in medicinal chemistry to enhance biological activity. For example, a 5'-fluoro-2'-hydroxychalcone (B3039980) derivative was synthesized and showed potential as an antiparasitic and antitumoral agent. mdpi.com In another study, the synthesis of 5'-halogenated-2'-hydroxychalcones was evaluated, with variations in the halogen at the 5'-position of the 2'-hydroxyacetophenone (B8834) and various methoxylated benzaldehydes. mdpi.com The resulting compounds were obtained in good to excellent yields. mdpi.com Furthermore, the coupling of 5'-halogen-2'-hydroxy-substituted acetophenones with 4-chlorobenzaldehyde (B46862) also yielded chalcones with high efficiency. mdpi.com
Beyond halogens, other functional groups can also be introduced to modulate activity. The addition of a nitro group, an electron-withdrawing group, to the B-ring of a 3,4,5-trimethoxychalcone has been shown to result in a compound with anti-inflammatory, antioxidant, and anticancer properties. nih.gov In a comparative study of two N-acylhydrazones derived from 3,4,5-trimethoxybenzoic acid hydrazide, the presence of an electron-withdrawing nitro substituent was found to strengthen an important intramolecular hydrogen bond compared to an electron-donating methyl group. beilstein-journals.org
The following table illustrates the impact of adding halogens and other functional groups to chalcone analogues.
| Functional Group Addition | Position | Effect on Efficacy and Selectivity |
| Fluorine | 5'-position of A-ring | Potential antiparasitic and antitumoral activity mdpi.com |
| Halogens (varied) | 5'-position of A-ring | High yield synthesis of potential therapeutic agents mdpi.com |
| Chlorine | 4-position of B-ring | Efficient synthesis of chalcone analogues mdpi.com |
| Nitro Group | B-ring | Conferred anti-inflammatory, antioxidant, and anticancer properties nih.gov |
| Nitro Group (vs. Methyl Group) | 3-position of salicylaldehyde (B1680747) precursor | Strengthened intramolecular hydrogen bonding beilstein-journals.org |
Computational Chemistry and Molecular Docking Insights into Target Interactions
Computational chemistry and molecular docking have emerged as powerful tools to understand the interactions between 2'-Hydroxy-3,4,5-trimethoxychalcone analogues and their biological targets at a molecular level. These methods provide valuable insights into the binding modes, affinities, and the key amino acid residues involved in the interaction, which can guide the rational design of more potent and selective inhibitors.
Molecular docking studies have been employed to predict the binding affinity of chalcone derivatives to various protein targets. A lower binding energy generally indicates a more stable and stronger interaction between the ligand and the target protein, suggesting better pharmacological potential. mdpi.com For instance, docking studies have been used to investigate the binding of chalcones to the catalytic active site of acetylcholinesterase. researchgate.net
In the context of cancer research, molecular docking has been utilized to determine the interactions of designed 2,4,6-trimethoxy chalcone derivatives with cyclin-dependent kinase 1 (CDK1), a key protein in cell cycle regulation. nih.gov Similarly, docking studies have been performed with various target proteins to confirm the biological activity of benzoguanamine, a related heterocyclic compound. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), are also used to study the structural and electronic properties of chalcone analogues. These calculations can help to confirm structural aspects and understand the influence of different substituents on the molecule's properties. beilstein-journals.org For example, computational calculations have been used to confirm the (E)-isomer and anti-conformation of newly synthesized N-acylhydrazones in both gas and water phases. beilstein-journals.org
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein complex, revealing the stability of the binding and the conformational changes that may occur over time. This information is crucial for validating the results of molecular docking and for gaining a deeper understanding of the mechanism of action. mdpi.comnih.gov
The following table summarizes the application of computational methods in studying the target interactions of chalcone analogues.
| Computational Method | Application in Chalcone Research | Key Insights Gained |
| Molecular Docking | Predicting binding of chalcones to targets like acetylcholinesterase and CDK1. researchgate.netnih.gov | Identification of key amino acid residues in the binding pocket and prediction of binding affinity. researchgate.net |
| Density Functional Theory (DFT) | Confirming structural and vibrational aspects of new chalcone derivatives. beilstein-journals.org | Understanding the influence of substituents on molecular properties and conformation. beilstein-journals.org |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new chalcone derivatives. nih.gov | Identification of key structural features and physicochemical properties for activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Evaluating the stability of chalcone-protein complexes over time. mdpi.comnih.gov | Confirmation of binding modes and understanding the dynamic nature of the interaction. mdpi.comnih.gov |
Future Directions and Research Perspectives for 2 Hydroxy 3,4,5 Trimethoxychalcone
The chalcone (B49325) scaffold, characterized by a three-carbon α,β-unsaturated ketone system linking two aromatic rings, represents a privileged structure in medicinal chemistry. Among the myriad of synthetic and natural chalcones, 2'-Hydroxy-3,4,5-trimethoxychalcone and its isomers have garnered significant attention for their diverse biological activities. While existing research has laid a foundational understanding of their potential, the path forward is rich with opportunities for deeper exploration and innovation. This article outlines key future directions and research perspectives poised to unlock the full therapeutic potential of this compound class.
Q & A
Q. What are the key structural features of 2'-hydroxy-3,4,5-trimethoxychalcone that influence its biological activity?
The biological activity of 2'-hydroxy-3,4,5-trimethoxychalcone is influenced by the position and number of hydroxy (-OH) and methoxy (-OCH₃) groups on its aromatic rings. For example:
- The 2'-hydroxy group on the A-ring is critical for hydrogen bonding with molecular targets like enzymes or receptors .
- The 3,4,5-trimethoxy substitution on the B-ring enhances lipophilicity and electron-donating effects, which improve binding affinity to inflammatory mediators (e.g., iNOS) .
Structural analogs with additional methoxy groups (e.g., 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone) show increased potency due to enhanced steric and electronic interactions .
Q. What analytical methods are used to characterize synthetic 2'-hydroxy-3,4,5-trimethoxychalcone derivatives?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR for structural elucidation and confirming substitution patterns .
- Mass Spectrometry (HR/MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : Absorption bands (e.g., λmax ~365 nm in methanol) confirm the chalcone skeleton and electronic transitions .
Q. How is 2'-hydroxy-3,4,5-trimethoxychalcone synthesized?
A common route involves Claisen-Schmidt condensation :
React 2-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde under alkaline conditions .
Protect the 2'-hydroxy group using tetrahydropyranyl (THP) or trialkylsilyl groups to prevent side reactions .
Purify via column chromatography and confirm purity by HPLC (>95%) .
Advanced Research Questions
Q. How does 2'-hydroxy-3,4,5-trimethoxychalcone inhibit NF-κB signaling in cancer cells?
The compound suppresses NF-κB activation through:
Q. What experimental models are used to study its anti-inflammatory effects?
- BV-2 microglial cells : LPS-induced NO production and cytokine profiling (ELISA/ELISArray) .
- THP-1 macrophages : NLRP3 inflammasome inhibition measured by IL-1β, IL-18, and caspase-1 activity .
- 3D holotomography : Live-cell imaging to track lipid droplet accumulation and mitochondrial fission during apoptosis .
Q. How do structural modifications alter its anticancer potency?
Q. What are the challenges in optimizing its bioavailability?
- Low solubility : Addressed via polymeric micelles (e.g., PEG-PLA nanoparticles) to enhance delivery to cancer cells .
- Metabolic instability : Methylation of the 2'-hydroxy group improves metabolic resistance but reduces target affinity .
Methodological Guidance
Q. How to resolve contradictions in structure-activity relationship (SAR) data?
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties and binding modes .
- Dose-response assays : Compare IC₅₀ values across analogs (e.g., 2'-hydroxy-3,4,5-trimethoxy vs. pentamethoxy derivatives) .
- Mutagenesis studies : Validate target interactions (e.g., Nrf2/HO-1 pathway for cytoprotection) .
Q. How to design experiments for mitochondrial apoptosis induction?
Clonogenic assays : Measure long-term survival of HCT116 colon cancer cells post-treatment .
Western blotting : Quantify BAX/BCL2 ratio and caspase-3/7 cleavage .
Flow cytometry : Annexin V/PI staining to differentiate apoptotic vs. necrotic cells .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
